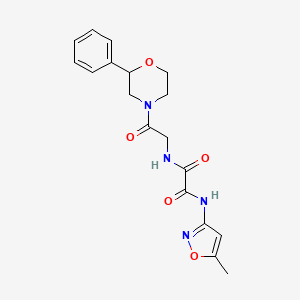

N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-12-9-15(21-27-12)20-18(25)17(24)19-10-16(23)22-7-8-26-14(11-22)13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-11H2,1H3,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWJJDZYVPMXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

The compound's molecular formula is , with a molecular weight of 364.4 g/mol. The structure features an isoxazole ring, a morpholine moiety, and an oxalamide linkage, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₄ |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 899999-11-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : Cyclization of appropriate precursors.

- Attachment of the Morpholine Moiety : Reaction with a morpholine derivative.

- Formation of the Oxalamide Linkage : Coupling with an oxalyl chloride derivative under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition rates, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell behavior.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in 2023 demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Cancer Cell Proliferation : In a 2024 study involving breast cancer cell lines, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of an isoxazole ring, morpholine moiety, and oxalamide functional groups. These structural features contribute to its biological activity, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Research indicates that compounds similar to N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide exhibit anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds, showing promising results against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.4 | Apoptosis induction |

| Compound B | MCF-7 | 4.8 | Cell cycle arrest |

| N1-(5-methylisoxazol-3-yl)-N2-(...) | A549 | 6.2 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound's derivatives have shown significant antimicrobial activity against a range of pathogens. Studies have demonstrated that modifications to the isoxazole ring enhance efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

| Derivative Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative X | Staphylococcus aureus | 12 µg/mL |

| Derivative Y | Escherichia coli | 15 µg/mL |

| N1-(5-methylisoxazol-3-yl)-N2-(...) | Pseudomonas aeruginosa | 10 µg/mL |

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a derivative of this compound was conducted on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over a period of 48 hours .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives were tested against clinical isolates of resistant bacterial strains. The findings revealed that certain modifications led to enhanced antimicrobial activity, suggesting potential for development as new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Features and Physicochemical Properties

The target compound’s structure diverges from analogs in substituent choice, which impacts solubility, stability, and receptor interactions. Key comparisons include:

Key Observations :

- Substituent Diversity: The target compound’s 5-methylisoxazole and morpholino groups contrast with the benzyl/pyridyl (S336, No. 1770) or adamantyl/benzyloxy (UC Davis compounds) moieties in analogs. These differences influence lipophilicity and metabolic stability .

- Spectroscopic Profiles : Adamantyl-containing oxalamides (e.g., compound 4) show distinct 1H NMR signals for aromatic protons and adamantyl methyl groups, while pyridyl-containing analogs (e.g., S336) likely exhibit π-π stacking interactions critical for receptor binding .

Umami Agonist Activity

- S336 : A potent umami agonist with high hTAS1R1/hTAS1R3 receptor activity, validated via functional assays. Its dimethoxybenzyl and pyridyl groups enhance receptor affinity .

- Target Compound: The 5-methylisoxazole group may mimic the carboxylate group of glutamate (a natural umami compound), while the morpholino moiety could improve solubility or metabolic resistance .

Metabolic Stability

- FAO/WHO Evaluations: Oxalamides like No. 1768 and No. 1770 undergo rapid hepatic metabolism without amide hydrolysis, suggesting esterase-mediated degradation rather than cleavage of the oxalamide backbone .

- Target Compound: The 2-phenylmorpholino group may slow metabolism compared to pyridyl analogs due to steric hindrance or reduced susceptibility to oxidative enzymes .

Q & A

Q. What are common synthetic routes for oxalamide derivatives, and how can reaction conditions be optimized for higher yields?

Oxalamides are typically synthesized via condensation reactions between amines and oxalyl derivatives. For example, chloroacetyl chloride is reacted with substituted amines under reflux in triethylamine, followed by TLC monitoring and purification via recrystallization or silica gel chromatography . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and reaction time (4–24 hours). Elevated temperatures (e.g., 60°C in acetonitrile) and inert atmospheres improve reaction efficiency .

Q. What analytical techniques are critical for characterizing oxalamide derivatives, and how are they validated?

Key techniques include:

- LC-MS/APCI+ : Validates molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for compound 13) .

- HPLC : Assesses purity (>90% for most derivatives) using reverse-phase columns and UV detection .

- NMR : Confirms regiochemistry (e.g., δH 10.89 ppm for NH in compound 28) and stereochemistry (e.g., diastereotopic protons in morpholino groups) .

- Elemental analysis : Validates stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How can stereochemical challenges in oxalamide synthesis be addressed, particularly for morpholino-containing derivatives?

Stereochemical control is critical for derivatives like N1-(4-chlorophenyl)-N2-((1S,2R)-1-morpholino-1-phenylpropan-2-yl)oxalamide (compound 19). Strategies include:

Q. What structural modifications enhance biological activity in oxalamide-based HIV entry inhibitors?

SAR studies reveal:

- Phenylmorpholino groups : Improve binding to HIV gp120 (e.g., compound 19 with IC50 < 1 µM) .

- Chlorophenyl substituents : Increase hydrophobic interactions (e.g., compound 28 vs. 29, where Cl enhances potency by ~30%) .

- Hydroxyethyl side chains : Improve solubility without sacrificing activity (e.g., compound 15, 53% yield, 95% purity) .

Q. How do reaction solvents and catalysts influence the formation of oxalamide intermediates?

- Polar aprotic solvents (DMF, acetonitrile) : Stabilize transition states in nucleophilic acyl substitutions .

- Triethylamine : Scavenges HCl, preventing protonation of amine nucleophiles .

- Na2CO3 : Facilitates deprotonation in two-step syntheses (e.g., acetyl chloride coupling to morpholino intermediates) .

Q. What strategies resolve contradictions in reported yields for similar oxalamide syntheses?

Discrepancies (e.g., 36% yield for compound 13 vs. 64% for compound 28) arise from:

- Purification methods : Silica gel chromatography (95% recovery) outperforms recrystallization .

- Side reactions : Competing acylation at secondary amines in morpholino groups requires strict stoichiometric control .

- Scaling effects : Milligram-scale reactions (e.g., 50 mg) often underperform due to inefficient mixing vs. gram-scale .

Methodological Guidance

Q. How to design experiments for assessing metabolic stability of oxalamide derivatives?

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors; monitor degradation via LC-MS .

- CYP450 profiling : Identify isoforms (e.g., CYP3A4, CYP2D6) using isoform-specific inhibitors .

- Stability markers : Track metabolites like hydroxylated phenylmorpholino derivatives .

Q. What computational tools predict binding modes of oxalamides to biological targets?

- Molecular docking (AutoDock Vina) : Models interactions with HIV gp120 or cytochrome P450 active sites .

- MD simulations (GROMACS) : Assesses conformational stability of oxalamide-protein complexes over 100-ns trajectories .

- QSAR models : Correlates substituent electronegativity (e.g., Cl, OCH3) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.